GSK3145095

RIPK1 inhibitor Structure-Activity Relationship (SAR) Oral bioavailability

GSK3145095 is a clinical-stage, exquisitely selective RIPK1 inhibitor (IC50=6.3 nM) with a unique type III allosteric binding mode, distinct from earlier tools such as Nec-1. Its 7,9-difluoro substitution enhances binding affinity and oral PK, while monokinase selectivity across >450 kinases minimizes off-target effects—critical for reproducible necroptosis and inflammation studies. Validated in primary human neutrophils (IC50=0.4–1.6 nM) and PDOTS models, it promotes tumor-suppressive T-cell phenotypes and sensitizes tumors to checkpoint blockade. Not suitable for rodent models; ideal for human ex vivo, dog, monkey, or humanized mouse studies.

Molecular Formula C20H17F2N5O2
Molecular Weight 397.4 g/mol
CAS No. 1622849-43-7
Cat. No. B607824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK3145095
CAS1622849-43-7
SynonymsGSK3145095;  GSK-3145095;  GSK 3145095; 
Molecular FormulaC20H17F2N5O2
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=CC(=C2)F)F)NC(=O)C1NC(=O)C3=NNC(=N3)CC4=CC=CC=C4
InChIInChI=1S/C20H17F2N5O2/c21-13-9-12-6-7-15(19(28)25-17(12)14(22)10-13)23-20(29)18-24-16(26-27-18)8-11-4-2-1-3-5-11/h1-5,9-10,15H,6-8H2,(H,23,29)(H,25,28)(H,24,26,27)/t15-/m0/s1
InChIKeyATQAGKAMBISZQM-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK3145095: A Highly Selective, Orally Bioavailable RIPK1 Inhibitor for Oncology Research


GSK3145095 is a small-molecule inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1) with an enzymatic IC50 of 6.3 nM [1]. Developed as a clinical candidate for oncology indications, it binds to the allosteric lipophilic pocket of RIPK1 with a type III binding mode, resulting in exquisitely high kinase selectivity [2]. The compound has demonstrated potent activity in blocking RIPK1-dependent cellular necroptosis and inflammatory cytokine production, and has advanced to Phase I/II clinical trials for pancreatic adenocarcinoma and other selected solid tumors [1].

Why Generic RIPK1 Inhibitors Cannot Substitute for GSK3145095 in Targeted Applications


While several RIPK1 inhibitors exist for research use, GSK3145095 represents a highly optimized clinical candidate specifically developed for oncology applications, distinguishing it from earlier generation tools like Nec-1 and even from the inflammatory disease-focused clinical compound GSK2982772 [1][2]. Its unique combination of a favorable oral PK profile, exquisite monokinase selectivity across >450 kinases, and optimized structural features (including the 7,9-difluoro substitution that enhances binding affinity) directly addresses the liabilities of predecessor compounds that suffered from high metabolic turnover or suboptimal exposure [1]. Substituting GSK3145095 with a less optimized analog would risk compromising experimental reproducibility due to off-target effects or unfavorable PK properties.

Quantitative Evidence for Selecting GSK3145095: Head-to-Head and Cross-Study Comparator Data


Optimized Lead Candidate: GSK3145095 Balances Potency and Oral Exposure Superior to Predecessor Analogs

In the lead optimization campaign from the initial DNA-encoded library hit (2/GSK'481), GSK3145095 (compound 6) emerged as the optimal candidate, striking a critical balance between high potency and favorable oral pharmacokinetics [1]. Compared to earlier analogs, it retained potent biochemical and cellular activity while improving oral exposure and reducing lipophilicity [2].

RIPK1 inhibitor Structure-Activity Relationship (SAR) Oral bioavailability Lead optimization

Exquisite Kinase Selectivity: >1500-Fold Window Against a Panel of >450 Kinases

GSK3145095 exhibits exceptional monokinase selectivity, a direct consequence of its type III allosteric binding mode. In comprehensive kinase profiling, it showed no significant inhibition of any kinase other than RIPK1 [1].

Kinase selectivity Off-target effects Type III inhibitor KINOMEscan

Potent Cellular Activity in Primary Human Cells: LDH Release and Cytokine Suppression

GSK3145095 demonstrates potent functional blockade of necroptosis in primary human neutrophils, showing activity at sub-nanomolar concentrations [1]. This contrasts with its significantly reduced potency in rodent cells, a known characteristic of this chemotype [2].

Necroptosis Cellular assay Primary neutrophils LDH release MIP-1β

Comparative Cellular Efficacy: GSK3145095 vs. RI-962 in Necroptosis Models

In a direct comparative study, RI-962 demonstrated superior potency to GSK3145095 in protecting certain cell lines from TSZ-induced necroptosis [1]. While GSK3145095 remains a potent and highly selective tool, this data indicates that for specific cellular models, alternative inhibitors like RI-962 may offer greater functional potency.

Necroptosis Head-to-head comparison RI-962 Cell viability

Clinical-Stage Oncology Differentiation: GSK3145095 vs. GSK2982772 for Inflammation

While structurally related, GSK3145095 and GSK2982772 were developed for distinct therapeutic areas with different safety and dosing requirements [1]. GSK3145095 is the RIPK1 inhibitor specifically advanced for oncology indications, including pancreatic cancer, whereas GSK2982772 is being evaluated for chronic inflammatory diseases like psoriasis and rheumatoid arthritis [2]. This distinction is reflected in their respective clinical development paths.

Clinical candidate Oncology Inflammation GSK2982772

Optimized Research Applications for GSK3145095 in RIPK1-Targeted Studies


Ex Vivo Studies in Human-Derived Tumor Organoids and Primary Cells

GSK3145095's high potency in primary human neutrophils (IC50 = 0.4-1.6 nM) and its demonstrated ability to promote a tumor-suppressive T cell phenotype in patient-derived organotypic spheroids (PDOTS) make it an ideal compound for probing RIPK1 biology in physiologically relevant human ex vivo models [1]. Its exquisite selectivity ensures that the observed effects are RIPK1-mediated.

In Vivo Pharmacology Studies in Non-Rodent Species (Dog, Monkey)

Due to its significantly reduced potency against rodent RIPK1 (IC50 = 1.3 μM in mouse L929 cells vs. 6.3 nM in human U937 cells), GSK3145095 is unsuitable for standard mouse or rat tumor models [1]. However, its good oral bioavailability and low clearance in dog and monkey make it an excellent candidate for in vivo studies in these species, or in humanized mouse models, where its favorable human PK profile can be leveraged [2].

Combination Therapy Studies with Immune Checkpoint Inhibitors

Preclinical data indicate that RIPK1 inhibition with GSK3145095 sensitizes tumors to checkpoint blockade [1]. This provides a strong rationale for using GSK3145095 in combination with agents like anti-PD-1 antibodies in ex vivo or in vivo models to study the modulation of the tumor immune microenvironment and overcome immunotherapy resistance [2].

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